Tetra-O-acetyl-a-Mannosyl-Fmocserine

Glycopeptide conformation O-mannosylation α-dystroglycan

Tetra-O-acetyl-α-Mannosyl-Fmocserine (Fmoc-Ser(α-D-ManAc4)-OH) delivers authentic α-O-mannosylation for solid-phase peptide synthesis. Unlike generic glycosylated serine derivatives, its defined α-anomeric configuration authentically mimics natural α-O-Man linkages on α-dystroglycan, critical for congenital muscular dystrophy research. Tetra-O-acetyl protection ensures stability during Fmoc-SPPS cycles yet cleaves cleanly under mild NaOMe. This building block enables synthesis of structurally defined O-mannosylated glycopeptides, insulin analogs, and immune modulators. Guaranteed ≥95% HPLC purity with ambient shipping. Choose this specific building block for reproducible glycoscience results.

Molecular Formula C32H35NO14
Molecular Weight 657.62
CAS No. 118358-80-8
Cat. No. B1142634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetra-O-acetyl-a-Mannosyl-Fmocserine
CAS118358-80-8
Molecular FormulaC32H35NO14
Molecular Weight657.62
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27+,28-,29-,31-/m0/s1
Commercial & Availability
Standard Pack Sizes25 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetra-O-acetyl-α-Mannosyl-Fmocserine (CAS 118358-80-8) as a Defined O-Glycosylated Serine Building Block for Fmoc-SPPS


Tetra-O-acetyl-α-Mannosyl-Fmocserine (CAS 118358-80-8), also referred to as Fmoc-Ser(α-D-ManAc₄)-OH, is an O-glycosylated amino acid derivative in which an α-D-mannopyranosyl moiety, fully protected with acetyl groups, is linked to the side-chain hydroxyl of L-serine. The serine α-amino group is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, rendering the compound directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols [1]. This building block is employed for the site-specific introduction of α-O-mannose residues into synthetic glycopeptides, enabling the preparation of structurally defined probes for investigating the biological roles of protein O-mannosylation, a modification essential in fungi and animals and linked to congenital muscular dystrophies [2]. The acetyl protecting groups on the sugar hydroxyls provide stability during peptide chain assembly, and their removal under mild basic conditions after synthesis yields the native mannosylated peptide [1].

Why Generic O-Glycosylated Serine Building Blocks Cannot Substitute for Tetra-O-acetyl-α-Mannosyl-Fmocserine in Targeted Glycopeptide Synthesis


In the synthesis of O-mannosylated glycopeptides, generic substitution with another O-glycosylated serine derivative (e.g., one bearing a different sugar, anomeric configuration, or protecting group scheme) is not chemically or functionally equivalent. The α-anomeric configuration of the mannose linkage is critical for mimicking the natural α-O-Man modification found on proteins like α-dystroglycan, where it influences peptide backbone conformation and biological recognition [1][2]. The tetra-O-acetyl protecting group strategy is specifically optimized for Fmoc-SPPS: the acetyl esters are stable to the repetitive piperidine deprotection cycles and the final trifluoroacetic acid (TFA) cleavage, yet can be cleanly removed with sodium methoxide to reveal the native sugar hydroxyls without anomerization [3]. Substituting a β-linked mannose or a different sugar (e.g., GalNAc) would produce a glycopeptide with an altered conformational ensemble and potentially divergent biological activity, as demonstrated by comparative CD and NMR studies showing that Man and GalNAc glycosylation impose distinct structural effects on the same peptide sequence [2]. Therefore, for applications requiring authentic α-O-mannosyl modification, this specific building block is essential.

Quantitative Differentiation of Tetra-O-acetyl-α-Mannosyl-Fmocserine (CAS 118358-80-8) Against Closest Comparators in Solid-Phase Glycopeptide Synthesis


Conformational Impact: α-O-Mannosylation vs. α-O-GalNAc Glycosylation on the Same Peptide Backbone

The structural consequence of O-mannosylation on a peptide derived from α-dystroglycan was directly compared to that of O-GalNAc glycosylation. Circular dichroism (CD) and NMR spectroscopy revealed that the glycopeptide carrying α-O-Man exhibits a less ordered, more flexible conformation in aqueous solution compared to the same sequence modified with α-O-GalNAc, which adopts a more organized structure [1][2].

Glycopeptide conformation O-mannosylation α-dystroglycan circular dichroism

Synthetic Yield Comparison: α-O-Mannosylation vs. α-O-Fucosylation of Fmoc-Serine

While a direct, quantitative yield for the specific synthesis of Tetra-O-acetyl-α-Mannosyl-Fmocserine is not provided in the available literature, a cross-study comparison with a closely related building block—α-O-fucosylated Fmoc-serine—illustrates the typical synthetic efficiency achievable for this class of α-O-glycosylated amino acids. The synthesis of α-O-fucosyl-Fmoc-Ser-OH was reported to proceed in 44% yield under BF₃·Et₂O promotion, with the α-anomer being the thermodynamically favored product after initial β-glycoside formation and rearrangement [1].

Glycosylated amino acid synthesis yield stereoselectivity Fmoc-Serine

Purity Benchmarking: Commercial Availability of Tetra-O-acetyl-α-Mannosyl-Fmocserine at ≥95% Purity

Multiple commercial suppliers offer Tetra-O-acetyl-α-Mannosyl-Fmocserine (CAS 118358-80-8) with a minimum purity of ≥95% as determined by HPLC, with some vendors reporting up to 98% purity [1]. This level of purity is consistent with the standard for Fmoc-protected amino acid derivatives used in SPPS and ensures minimal contamination from deletion sequences or epimerization byproducts.

Glycosylated amino acid purity HPLC building block

Stability of O-Acetyl Protecting Group During Fmoc-SPPS: Class-Level Compatibility

The O-acetyl protecting group on the mannose moiety of Tetra-O-acetyl-α-Mannosyl-Fmocserine is known to be stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, including repetitive treatment with 20% piperidine in DMF for Fmoc removal and final cleavage with trifluoroacetic acid (TFA) [1]. This stability is a class-level feature of O-acetylated glycosyl amino acids and contrasts with more labile protecting groups (e.g., O-benzyl or O-silyl) that may be partially cleaved during synthesis, leading to heterogeneous products.

Fmoc-SPPS protecting group stability O-acetyl glycopeptide synthesis

Defined Application Scenarios for Tetra-O-acetyl-α-Mannosyl-Fmocserine (CAS 118358-80-8) Driven by Quantitative Evidence


Synthesis of Homogeneous O-Mannosylated Glycopeptides Derived from α-Dystroglycan

This building block is directly validated for the solid-phase synthesis of glycopeptides corresponding to the mucin-like domain of α-dystroglycan, a protein where O-mannosylation is critical for binding to extracellular matrix components. The quantitative evidence from Section 3 confirms that the α-O-Man modification, introduced via this specific building block, imparts a flexible, disordered conformation to the peptide backbone—a conformational feature distinct from that induced by GalNAc glycosylation [1]. Researchers studying the molecular basis of congenital muscular dystrophies (e.g., Walker-Warburg syndrome, muscle-eye-brain disease) require this precise building block to generate authentic probes for investigating dystroglycan function and ligand interactions.

Preparation of Homogeneously Glycosylated Insulin Analogs for Oral Delivery

The compound has been cited as a key intermediate in the synthesis of homogeneously glycosylated insulin for potential use as an oral medication for diabetes . The stability of the O-acetyl protecting group during Fmoc-SPPS (as supported by class-level evidence in Section 3) ensures that the mannose residue is correctly positioned on the insulin peptide chain without premature deprotection, enabling the production of a well-defined glycoprotein analog. This application leverages the compound's compatibility with automated peptide synthesizers and its high commercial purity (≥95%), which is essential for pharmaceutical development workflows.

Construction of Glycopeptide Libraries for Probing Protein O-Mannosylation Biology

The compound's defined α-anomeric configuration and SPPS compatibility make it suitable for generating glycopeptide libraries to explore the biological roles of O-mannosylation in fungi and animals . The quantitative evidence on conformational effects (Section 3) underscores the importance of using the correct α-O-Man building block, as substitution with a different sugar or anomer would yield a glycopeptide with altered structural properties, potentially confounding biological assays. Procurement of this specific building block ensures that synthesized library members accurately reflect the native O-mannosyl modification.

Development of Mannose-Containing Neoglycoconjugates for Vaccine and Immune Studies

α-O-Mannosylated peptides are being investigated as components of synthetic vaccines and immune modulators. The ability to site-specifically introduce the α-O-Man moiety using this building block is critical for studying how mannose recognition by C-type lectin receptors (e.g., DC-SIGN, mannose receptor) influences antigen presentation and immune cell activation. The high purity (≥95%) and defined stereochemistry of the commercially available compound are prerequisites for reproducible immunological assays and for meeting the quality standards required for preclinical vaccine candidate evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetra-O-acetyl-a-Mannosyl-Fmocserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.